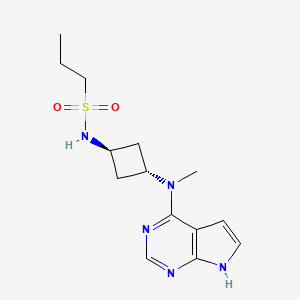
阿布西替尼
描述
Abrocitinib is an oral small-molecule inhibitor of Janus kinase 1 (JAK1), developed by Pfizer for the treatment of moderate-to-severe atopic dermatitis (eczema). It is marketed under the brand name Cibinqo. Abrocitinib was approved for medical use in the European Union in December 2021 and in the United States in January 2022 . The compound is known for its effectiveness in reducing inflammation and alleviating symptoms associated with atopic dermatitis .
科学研究应用
阿布西替尼在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在医学上,它主要用于治疗成人和青少年中重度特应性皮炎 . 该化合物在治疗其他炎症性和自身免疫性疾病(如大疱性天疱疮)方面也显示出希望 . 在生物学研究中,阿布西替尼用于研究 JAK-STAT 信号通路及其在各种疾病中的作用 . 此外,该化合物在减少炎症方面的有效性使其成为开发新型治疗剂的宝贵工具。
作用机制
阿布西替尼通过选择性抑制 Janus 激酶 1 (JAK1) 发挥作用,JAK1 是一种与受体相关的激酶,参与细胞因子介导的信号转导。 在配体结合和随后细胞因子和激素受体二聚化后,与受体相关的 JAKs 被激活并磷酸化 . 阿布西替尼结合到 JAK1 的 ATP 结合位点,阻止其激活和随后的信号转导。 这种抑制减少了促炎细胞因子的产生,并减轻了与特应性皮炎相关的症状 .
安全和危害
Abrocitinib may cause serious side effects, including serious infections, cancer, and immune system problems . It can lower the immune system’s ability to fight infections and may increase the risk of certain cancers . It is associated with transient and usually mild elevations in serum aminotransferase levels during therapy .
生化分析
Biochemical Properties
Abrocitinib interacts with the JAK-STAT signalling pathway by inhibiting JAK1 . Biochemical assays demonstrate that Abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold) . This selectivity allows Abrocitinib to specifically target and inhibit the biochemical reactions mediated by JAK1 .
Cellular Effects
Abrocitinib exerts its effects on various types of cells, particularly immune cells . It inhibits the JAK-STAT signalling pathway, which plays a central role in the regulation of immune cell function . By blocking this pathway, Abrocitinib can reduce the activation of immune cells, thereby alleviating the symptoms of atopic dermatitis .
Molecular Mechanism
The molecular mechanism of action of Abrocitinib involves the inhibition of JAK1 . By binding to JAK1, Abrocitinib prevents the activation of the JAK-STAT signalling pathway . This inhibition blocks the transduction of signals that would normally lead to the activation of immune cells and the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
Abrocitinib has shown rapid and sustained efficacy in phase 3 trials and a consistent, manageable safety profile in long-term studies . Further understanding of the long-term efficacy and safety profile of Abrocitinib is important for its appropriate use in treating chronic atopic dermatitis .
Metabolic Pathways
Abrocitinib is eliminated primarily by metabolic clearance mechanisms, with less than 1% of the dose being excreted in urine as an unchanged parent drug . The metabolites of Abrocitinib are excreted predominantly in urine .
Transport and Distribution
Approximately 64%, 37% and 29% of circulating Abrocitinib and its active metabolites M1 and M2, respectively, are bound to plasma proteins . Abrocitinib and its active metabolites M1 and M2 bind predominantly to albumin and distribute equally between red blood cells and plasma .
Subcellular Localization
The subcellular localization of Abrocitinib is not explicitly mentioned in the search results. As a small molecule inhibitor, Abrocitinib is likely to be able to cross cell membranes and exert its effects within the cell. Its primary target, JAK1, is an intracellular enzyme, suggesting that Abrocitinib acts within the cell to inhibit this enzyme .
准备方法
阿布西替尼的制备涉及几种合成路线和反应条件。 一种方法包括将阿布西替尼溶解在选自 C2-10 酯类、C1-6 醇类及其混合物的溶剂中 . 制备结晶阿布西替尼的方法涉及将该化合物溶解在合适的溶剂中,然后通过各种技术分离出结晶形式 . 工业生产方法侧重于优化化合物的产率和纯度,确保其符合药用标准。
化学反应分析
阿布西替尼会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,阿布西替尼对 JAK1 的选择性抑制涉及该化合物与三磷酸腺苷 (ATP) 结合位点的结合,该结合位点在炎症过程中至关重要 .
相似化合物的比较
阿布西替尼经常与其他 JAK 抑制剂进行比较,例如巴瑞替尼和托法替尼。 巴瑞替尼是一种 JAK1/2 抑制剂,而托法替尼是一种 JAK1/3 抑制剂 . 阿布西替尼对 JAK1 的选择性高于其他 JAKs,使其独一无二,因为它提供了目标抑制,可能具有更少的副作用 . 在临床试验中,阿布西替尼在减少瘙痒和改善皮肤病变方面显示出优于度皮利单抗的疗效,度皮利单抗是特应性皮炎的另一种治疗方法 . 这突出了其作为中重度特应性皮炎患者更有效治疗方案的潜力。
属性
IUPAC Name |
N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEWXNHSKRWHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126581 | |
| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Janus kinases (JAKs) are a family consisting of four receptor-associated kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated. This allows the binding of Signal Transducers and Activators of Transcription (STATs), which are transcription factors. STAT binds to the receptor, and JAK phosphorylates and activates STAT to create a STAT dimer. The STAT dimer translocates to the nucleus to upregulate the gene transcription of pro-inflammatory cytokines and growth factors implicated in atopic dermatitis. Blocking the JAK-STAT pathway is advantageous, as it is an intracellular signalling pathway where many pro-inflammatory pathways converge. Each JAK plays a role in the signalling and regulation of different cytokines and immune cells. In atopic dermatitis, JAK1 is the therapeutic target of focus as it is involved in the signalling of the γc family of cytokines involved in immune responses and disease pathophysiology, including IL-2, IL-4, IL-7, IL-9, and IL-15. Abrocitinib reversibly inhibits JAK1 by blocking the adenosine triphosphate (ATP) binding site. Biochemical assays demonstrate that abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome. Similarly, in cellular settings, abrocitinib preferentially inhibited cytokine-induced STAT phosphorylation by signalling pairs involving JAK1, while sparing signalling by JAK2/JAK2, or JAK2/TYK2 pairs. The relevance of inhibition of specific JAK enzymes to the drug's therapeutic effectiveness is currently unknown. | |
| Record name | Abrocitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1622902-68-4 | |
| Record name | Abrocitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abrocitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABROCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



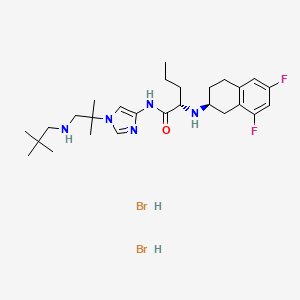

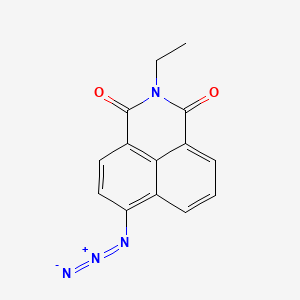

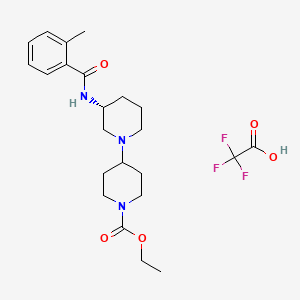
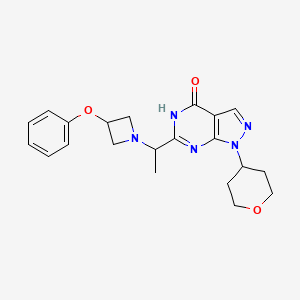
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)
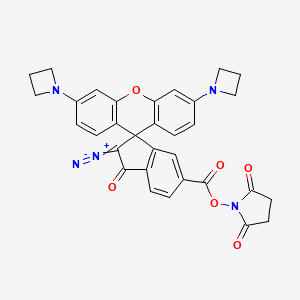
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

